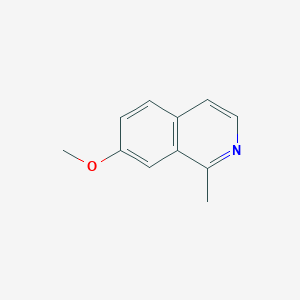

7-Methoxy-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFJNUYBPIJQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579811 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-84-5 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Methoxy-1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The isoquinoline nucleus is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. This document details the two primary and most effective methods for the synthesis of this specific analog: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Each section offers a deep dive into the reaction mechanism, step-by-step experimental protocols, and a discussion of the critical parameters and considerations for successful synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

The isoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. The specific analog, this compound, and its derivatives are of significant interest due to their potential applications in the development of novel therapeutic agents. The strategic placement of the methoxy and methyl groups on the isoquinoline ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This guide will focus on the two most prominent and reliable methods for the synthesis of this compound:

-

The Bischler-Napieralski Reaction: A powerful method for the construction of 3,4-dihydroisoquinolines from β-arylethylamides, which are then aromatized to the corresponding isoquinolines.

-

The Pictet-Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde, leading to the formation of a tetrahydroisoquinoline, which is subsequently oxidized to the target isoquinoline.

A thorough understanding of these synthetic routes, including their mechanisms and experimental nuances, is crucial for the efficient and reproducible production of this compound for research and development purposes.

Part 1: The Bischler-Napieralski Synthesis Pathway

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. The resulting dihydroisoquinoline can then be dehydrogenated to yield the fully aromatic isoquinoline. For the synthesis of this compound, the key precursor is N-(3-methoxyphenethyl)acetamide.

Reaction Overview

The overall transformation for the Bischler-Napieralski synthesis of this compound can be summarized in two main steps:

-

Cyclization: N-(3-methoxyphenethyl)acetamide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

-

Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated to the final product, this compound.

Diagram of the Bischler-Napieralski Synthesis Pathway

Caption: Overall workflow of the Bischler-Napieralski synthesis of this compound.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the success of the Bischler-Napieralski reaction.

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent because it effectively activates the amide carbonyl group for intramolecular electrophilic attack on the aromatic ring.[1][2] The reaction proceeds via the formation of an intermediate imidoyl chloride, which then cyclizes. Phosphorus pentoxide (P₂O₅) can also be used, sometimes in combination with POCl₃, particularly for less reactive substrates.[3][4]

-

Solvent: A high-boiling, non-polar solvent such as toluene or xylene is typically used to achieve the reflux temperatures necessary for the cyclization to proceed at a reasonable rate.

-

Aromatization: The dehydrogenation of the 3,4-dihydroisoquinoline intermediate is most commonly achieved by catalytic dehydrogenation using palladium on charcoal (Pd/C) at elevated temperatures.[1] This method is generally clean and efficient. Other oxidizing agents can also be employed.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

The starting material, N-(3-methoxyphenethyl)acetamide, can be synthesized from the commercially available 3-methoxyphenethylamine.[5][6][7]

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 7-methoxy-1-methyl-3,4-dihydroisoquinoline

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

-

Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH of >10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

Step 3: Aromatization to this compound

-

Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as toluene or xylene.

-

Add 10% palladium on charcoal (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| N-(3-methoxyphenethyl)acetamide | C₁₁H₁₅NO₂ | 193.24 | >90% |

| 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | C₁₁H₁₃NO | 175.23 | 60-80% |

| This compound | C₁₁H₁₁NO | 173.21 | 70-90% (from dihydroisoquinoline) |

Part 2: The Pictet-Spengler Synthesis Pathway

The Pictet-Spengler reaction provides an alternative and powerful route to isoquinoline derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] For the synthesis of this compound, the starting materials are 3-methoxyphenethylamine and acetaldehyde.

Reaction Overview

The Pictet-Spengler synthesis of this compound proceeds in two main stages:

-

Cyclization: 3-Methoxyphenethylamine reacts with acetaldehyde in the presence of an acid catalyst to form 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

Oxidation: The resulting tetrahydroisoquinoline is oxidized to the final aromatic product, this compound.

Diagram of the Pictet-Spengler Synthesis Pathway

Caption: Overall workflow of the Pictet-Spengler synthesis of this compound.

Causality Behind Experimental Choices

-

Acid Catalyst: The reaction is typically carried out under acidic conditions. The acid protonates the carbonyl group of the aldehyde, making it more electrophilic for the initial condensation with the amine to form a Schiff base. The subsequent iminium ion is then susceptible to intramolecular electrophilic attack by the electron-rich aromatic ring.[8] Common acids used include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).

-

Oxidizing Agent: The final step involves the aromatization of the tetrahydroisoquinoline ring. This can be achieved using various oxidizing agents. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation.[10] Alternatively, catalytic dehydrogenation with palladium on charcoal (Pd/C) in a high-boiling solvent can also be employed, similar to the Bischler-Napieralski route.

Detailed Experimental Protocol

Step 1: Pictet-Spengler Cyclization to 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve 3-methoxyphenethylamine (1.0 eq) in an aqueous acidic solution (e.g., 1 M HCl).

-

To this solution, add acetaldehyde (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the product by TLC.

-

After the reaction is complete, basify the mixture with a concentrated sodium hydroxide solution to a pH of >10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline may be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to this compound

-

Dissolve the crude 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent like chloroform or dichloromethane.

-

Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.

-

Stir the suspension at room temperature for 24-48 hours. The progress of the oxidation can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the Celite pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅NO | 177.24 | 50-70% |

| This compound | C₁₁H₁₁NO | 173.21 | 60-80% (from tetrahydroisoquinoline) |

Characterization Data for this compound

Accurate characterization of the final product is essential to confirm its identity and purity. Below is a summary of typical spectroscopic data for this compound.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J = 5.6 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 7.35 (d, J = 5.6 Hz, 1H), 7.20 (dd, J = 9.0, 2.5 Hz, 1H), 7.05 (d, J = 2.5 Hz, 1H), 3.90 (s, 3H), 2.70 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 158.0, 142.5, 139.0, 128.5, 125.0, 120.0, 118.5, 105.0, 55.5, 22.0. |

| Mass Spectrometry (EI) | m/z (%): 173 (M⁺, 100), 158 (80), 130 (40). |

| Infrared (IR) (KBr, cm⁻¹) | 2925, 1610, 1570, 1490, 1250, 1150, 830. |

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Both methods offer viable routes to this important heterocyclic scaffold, with the choice of method often depending on the availability of starting materials, desired scale of synthesis, and the specific expertise of the researcher.

The Bischler-Napieralski route, starting from the corresponding β-phenylethylamide, typically proceeds through a dihydroisoquinoline intermediate that requires a subsequent aromatization step. The Pictet-Spengler reaction, on the other hand, provides a tetrahydroisoquinoline intermediate from a β-phenylethylamine and an aldehyde, which also necessitates a final oxidation to achieve the desired aromatic product.

By providing a detailed explanation of the underlying chemistry, step-by-step experimental protocols, and key characterization data, this guide aims to empower researchers, scientists, and drug development professionals in their efforts to synthesize this compound and its analogs for the advancement of medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

- Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

-

Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

ARKIVOC. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

PubMed. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

The Reaction. The Pictet-Spengler Reaction. [Link]

-

ResearchGate. Pictet-Spengler cyclization of amphetamine and acetaldehyde to 1,3-diMe-TIQ (according to[9]). [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

Organic Chemistry Portal. Manganese(IV) oxide. [Link]

-

ResearchGate. Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. [Link]

-

ARKAT USA. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. [Link]

-

MDPI. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. [Link]

-

ResearchGate. ChemInform Abstract: Dehydrogenation of D-Glycals by Palladium Supported on Activated Charcoal under Ethylene Atmosphere: Synthesis of 1,5-Anhydrohex-1-en-3-uloses. [Link]

- Google Patents.

-

PubChem. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ChemSynthesis. 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. [Link]

-

ProQuest. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubChem. 1-Methoxy-7-methylisoquinoline. [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. [Link]

-

IUCr. 6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide. [Link]

-

Organic Letters. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

-

PubChem. 7-Methoxyisoquinoline. [Link]

Sources

- 1. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]

- 2. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. rsc.org [rsc.org]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. benchchem.com [benchchem.com]

- 8. The Pictet-Spengler Reaction [ebrary.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1-methylisoquinoline

Foreword: Unveiling the Molecular Profile of a Key Heterocycle

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. It is this fundamental knowledge that informs synthetic strategies, guides formulation development, and ultimately dictates the therapeutic potential of a compound. This guide provides an in-depth technical exploration of 7-Methoxy-1-methylisoquinoline, a heterocyclic compound of significant interest. Our approach moves beyond a simple recitation of data points; we aim to provide a holistic understanding of this molecule, grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the "why" behind experimental choices and present protocols as self-validating systems, empowering you to confidently work with this promising chemical entity.

Core Molecular Attributes of this compound

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of the methoxy and methyl groups on the isoquinoline scaffold imparts specific electronic and steric characteristics that influence its chemical behavior and potential biological activity.

A foundational understanding begins with its basic molecular identifiers and properties, which are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 76143-84-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Purity | ≥ 95% | [1] |

| InChI Key | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [2] |

Table 1: Core Molecular Identifiers and Properties of this compound.

Elucidating Key Physicochemical Parameters: A Practical Approach

**dot

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C-8 | ~8.0-8.2 | d | 1H |

| H on C-5 | ~7.8-8.0 | d | 1H |

| H on C-6 | ~7.2-7.4 | dd | 1H |

| H on C-3 | ~7.1-7.3 | d | 1H |

| H on C-4 | ~7.0-7.2 | d | 1H |

| OCH₃ | ~3.9-4.1 | s | 3H |

| CH₃ | ~2.7-2.9 | s | 3H |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~160-165 |

| C-7 | ~158-162 |

| C-8a | ~135-140 |

| C-4a | ~128-132 |

| C-5 | ~125-129 |

| C-8 | ~122-126 |

| C-3 | ~120-124 |

| C-6 | ~118-122 |

| C-4 | ~105-110 |

| OCH₃ | ~55-58 |

| CH₃ | ~20-25 |

Experimental Protocol: NMR Spectral Acquisition

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The extended π-system of the isoquinoline ring is expected to give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Spectral Data:

The isoquinoline core typically exhibits multiple absorption bands. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline.

Experimental Protocol: UV-Vis Spectral Acquisition

-

Solvent Selection: A UV-transparent solvent in which the compound is soluble is chosen (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: A dilute solution of this compound is prepared. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Measurement:

-

A quartz cuvette is filled with the solvent to record a baseline (blank).

-

The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified.

-

Synthesis and Reactivity Insights

A brief overview of the synthesis provides context for potential impurities and informs handling procedures. The Bischler-Napieralski reaction is a common method for the synthesis of isoquinolines. The reactivity of this compound will be influenced by the electron-donating methoxy group, which activates the aromatic ring towards electrophilic substitution, and the basicity of the nitrogen atom.

Applications in Research and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for their experimental determination. By understanding these fundamental characteristics, researchers and drug development professionals are better equipped to unlock the full potential of this versatile heterocyclic compound. The provided methodologies serve as a robust starting point for further investigation and application, fostering a culture of scientific rigor and innovation.

References

-

Aladdin Scientific. This compound, min 95%, 1 gram. [Link]

Sources

The Rising Therapeutic Potential of 7-Methoxy-1-methylisoquinoline Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the burgeoning field of 7-methoxy-1-methylisoquinoline derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Isoquinoline Scaffold and the Significance of Methoxy and Methyl Substitutions

Isoquinoline alkaloids are a diverse group of naturally occurring compounds that have long been a source of valuable therapeutic agents.[1] Their rigid, bicyclic structure provides a privileged scaffold for interacting with a variety of biological targets. The introduction of specific substituents onto the isoquinoline core can dramatically modulate their pharmacological properties.

The 7-methoxy group is a key pharmacophore, often enhancing the lipophilicity and metabolic stability of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2] The 1-methyl group can also significantly influence biological activity, potentially by providing a crucial steric interaction with a target protein or by altering the electronic properties of the isoquinoline ring system. This guide focuses on the convergence of these two features on the isoquinoline backbone and the resulting biological activities.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in exploring the therapeutic potential of its derivatives. Several synthetic strategies can be employed, with the Bischler-Napieralski and Pictet-Spengler reactions being classical and versatile methods for isoquinoline synthesis. A key and widely utilized method for the synthesis of the core structure is the Pomeranz–Fritsch–Bobbitt cyclization.[3]

Below is a generalized workflow for a common synthetic approach.

Caption: Generalized workflow for the synthesis of the this compound core.

Experimental Protocol: Bischler-Napieralski Reaction

This protocol provides a foundational method for the synthesis of a 3,4-dihydroisoquinoline precursor, which can then be oxidized and methylated to yield the target compound.

Materials:

-

N-(3-Methoxyphenethyl)acetamide

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

-

Anhydrous toluene or acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Palladium on carbon (Pd/C) catalyst (for aromatization)

-

Methylating agent (e.g., methyl iodide)

Procedure:

-

Cyclization:

-

Dissolve N-(3-methoxyphenethyl)acetamide in anhydrous toluene.

-

Slowly add phosphorus oxychloride (or PPA) to the solution at 0°C.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with saturated sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography on silica gel.

-

-

Aromatization and Methylation:

-

The purified dihydroisoquinoline can be aromatized to the corresponding isoquinoline using a catalyst such as Pd/C in a suitable solvent under reflux.

-

Subsequent methylation at the 1-position can be achieved using an appropriate methylating agent.

-

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of quinoline and isoquinoline containing methoxy groups have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and metastasis.[4]

Mechanism of Action: Induction of Apoptosis

A plausible mechanism of action for this compound derivatives is the induction of apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many quinoline-based compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

Caption: A hypothetical signaling pathway for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Morpholine substituted quinazoline | A549 (Lung) | 8.55 ± 0.67 | [5] |

| Morpholine substituted quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [5] |

| Morpholine substituted quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] |

| Quinoline-hydrazide scaffold | SH-SY5Y (Neuroblastoma) | 2.9 | [4] |

| Quinoline-hydrazide scaffold | Kelly (Neuroblastoma) | 1.3 | [4] |

Table 1: Cytotoxic Activity of Related Methoxy-Substituted Heterocyclic Compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have shown considerable promise in this area.[7] The 7-methoxy group, in particular, has been associated with potent antibacterial and antibiofilm activity.[7]

Mechanism of Action: Disruption of Bacterial Cell Integrity

One potential mechanism of antimicrobial action for these derivatives is the disruption of the bacterial cell membrane or wall. This can lead to the leakage of intracellular components and ultimately, cell death. Some quinoline derivatives have been shown to cause protein leakage from bacterial cells, indicating damage to the cell envelope.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

-

Inoculation:

-

Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

| Compound/Derivative | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | 7.812 | 21.0 | [7] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | C. albicans | 31.125 | 18.0 | [7] |

| 7-pyrrolidino-8-methoxyisothiazoloquinolone analogue | Quinolone-resistant MRSA | ≤ 0.25 | - | [8] |

Table 2: Antimicrobial Activity of Related 7-Methoxyquinoline Derivatives.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[1] Compounds that can protect neurons from damage and death are of great therapeutic interest. Tetrahydroisoquinoline derivatives, the reduced form of isoquinolines, have shown significant neuroprotective effects.[2][9] A derivative of 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons, suggesting the potential of this scaffold in treating Parkinson's disease.[2]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[1] Neuroprotective agents often exert their effects by suppressing the production of pro-inflammatory cytokines and reducing the levels of reactive oxygen species (ROS). The aforementioned tetrahydroisoquinoline derivative was found to lower nitric oxide levels and downregulate the expression of pro-inflammatory cytokines in microglial cells.[2]

Caption: Experimental workflow for assessing neuroprotective activity.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's model; H₂O₂ for oxidative stress model)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Griess reagent for nitric oxide measurement

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid if required.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

-

-

Induction of Neurotoxicity:

-

Expose the cells to the neurotoxin for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay as described previously.

-

Alternatively, measure the release of LDH into the culture medium, which is an indicator of cell membrane damage.

-

-

Measurement of Inflammatory Markers:

-

Collect the cell culture supernatant and measure the concentration of nitric oxide using the Griess reagent.

-

Cell lysates can be used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence from closely related structures strongly suggests that derivatives of this core are likely to possess significant anticancer, antimicrobial, and neuroprotective activities. Further research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to identify the specific molecular targets and pathways responsible for their biological effects. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

-

Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933. [Link]

-

Promraksa, B., et al. (2020). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link]

-

Lee, Y. S., et al. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European Journal of Pharmacology, 771, 152-161. [Link]

-

Kern, G., et al. (2012). Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA). Bioorganic & Medicinal Chemistry Letters, 22(14), 4653-4658. [Link]

-

Das, B., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 405-420. [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933. [Link]

-

Al-Salahi, R., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(23), 4279. [Link]

-

Kazmi, M. T., et al. (2024). Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis. ResearchGate. [Link]

-

Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission, 111(4), 435-446. [Link]

-

Yushkov, V. Y., et al. (2008). Synthesis of 7-Hydroxy-6-alkoxy Derivatives of 3,4-Dihydroisoquinoline by Ritter Reaction. ChemInform, 39(33). [Link]

-

Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

-

Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. [Link]

-

Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 104-111. [Link]

-

Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 247-255. [Link]

-

Manetti, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]

-

Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(18), 6682. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules, 21(10), 1282. [Link]

-

Kim, J. S., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

-

Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(36), 22358-22383. [Link]

-

Taha, M., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2016, 8924713. [Link]

-

Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(15), 4983. [Link]

-

Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]

-

Suwito, H., et al. (2014). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 5(2), 521-526. [Link]

-

El-Morsy, A. M., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(15), 10583-10597. [Link]

-

Okatan, E., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1405-1419. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(11), 1913-1925. [Link]

-

Al-Obaid, A. M., et al. (2017). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]

-

PubChem. 1-Methoxy-7-methylisoquinoline. [Link]

-

Mohd Sairazi, N. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. [Link]

-

Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-1-methylisoquinoline Analogs: Synthesis, Functions, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities. This guide focuses on the 7-methoxy-1-methylisoquinoline framework, a specific isoquinoline derivative that has garnered attention as a versatile building block for developing novel therapeutic agents. We will explore the synthesis of this core structure, delve into the diverse biological functions of its analogs—ranging from anticancer and neuroprotective to antimicrobial activities—and elucidate the critical structure-activity relationships that govern their efficacy. This document serves as a technical resource, providing detailed experimental protocols, mechanistic insights supported by authoritative references, and visual summaries of key pathways and workflows to aid researchers in the field of drug discovery and development.

The this compound Core: A Foundation for Pharmacological Innovation

This compound is a heterocyclic aromatic compound featuring an isoquinoline ring system substituted with a methyl group at position 1 and a methoxy group at position 7.[1][2] This specific substitution pattern is not merely incidental; it critically influences the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.[3] The methoxy group, in particular, is a common feature in many bioactive compounds and is known to be important for modulating activity and selectivity.[3][4] The core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in oncology, neuropharmacology, and infectious diseases.[5][6]

General Synthetic Approaches

The construction of the isoquinoline core is a well-established field in organic chemistry. One of the most prominent methods for synthesizing isoquinoline and its derivatives is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), followed by oxidation/dehydrogenation to yield the aromatic isoquinoline ring.

Below is a generalized workflow for the synthesis of a this compound analog, illustrating the key steps of this classical reaction.

Caption: Generalized workflow for the Bischler-Napieralski synthesis of the core scaffold.

Functional Classes of this compound Analogs

The strategic modification of the this compound scaffold has led to the discovery of analogs with potent and diverse pharmacological activities.

Anticancer and Antitumor Agents

The isoquinoline framework is present in many compounds with demonstrated anticancer properties.[6] Analogs of this compound have been investigated as antiproliferative agents, with some exhibiting remarkable potency against various cancer cell lines.[5][7]

One notable example is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a complex analog that has shown extremely high antiproliferative activity, with GI₅₀ values in the low to subnanomolar range against the NIH-NCI 60 human tumor cell line panel.[7] In vivo studies on mice with NCI-H460 xenograft tumors demonstrated that this compound significantly inhibited tumor growth by 61.9% at a dose of 1.0 mg/kg, an effect comparable to the standard chemotherapeutic agent paclitaxel.[7]

Mechanism of Action: The primary mechanism for many of these anticancer analogs involves the disruption of tumor vasculature and inhibition of tubulin polymerization.[7] By targeting established blood vessels within tumors, these compounds, known as tumor-vascular disrupting agents (tumor-VDAs), cause rapid vascular collapse, leading to extensive tumor cell death through necrosis and apoptosis.[7] Mechanistic studies on tumor tissues have confirmed that these agents inhibit cell proliferation, induce apoptosis, and disrupt the tumor's blood supply.[7]

Quantitative Data on Anticancer Activity:

| Compound/Analog Class | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism of Action | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | Tubulin-binding, Tumor-Vascular Disruption | [7] |

| 4-Hydroxyquinolone Analogs | HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Varies (e.g., Compound 3g shows high promise) | Kinase Inhibition (Anaplastic Lymphoma Kinase, Cyclin-dependent Kinase 2) | [8] |

| Methoxyflavone Analogs | Various (AML, CML, Breast, Melanoma) | 3.92 - 91.5 µM | Varies; often involves downstream signaling leading to cell death | [9] |

| Quinolone Benzodioxole Derivative | E. coli, S. aureus | 3.125 µg/mL (MIC) | Not specified | [10] |

Neuroprotective Agents

Isoquinoline alkaloids as a class are widely recognized for their neuroprotective effects, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] These compounds exert their protective effects through a variety of mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy.[11][14]

Key Neuroprotective Mechanisms:

-

Antioxidant Activity: Many isoquinoline alkaloids protect nerve cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[11][15] This action is often mediated through the activation of the NRF2-KEAP1 pathway, a critical regulator of cellular antioxidant responses.[15]

-

Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Isoquinoline compounds like berberine can suppress inflammatory responses by inhibiting signaling pathways such as NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α.[11]

-

Regulation of Autophagy: Autophagy is a cellular process for degrading and recycling damaged components. Dysregulation of autophagy is implicated in neurodegeneration. Certain isoquinoline alkaloids can modulate autophagy levels, often by interacting with the PI3K/AKT/mTOR signaling pathway, to restore cellular homeostasis.[11]

Caption: Signaling pathways targeted by isoquinoline analogs for neuroprotection.

Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial agents. Isoquinoline derivatives have emerged as a promising scaffold for this purpose.[16][17] Novel alkynyl isoquinolines, for instance, have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Mechanism of Action: These compounds often work by disrupting fundamental bacterial processes. Global proteomics and macromolecule biosynthesis assays have shown that some isoquinoline analogs perturb both cell wall and nucleic acid biosynthesis in bacteria like S. aureus.[16][17] Furthermore, certain derivatives of the related quinoline scaffold have shown efficacy against pathogens causing urinary tract infections, such as E. coli, and exhibit antibiofilm activity.[10] The mechanism can involve the creation of pores in the bacterial cell membrane, leading to protein leakage and cell death.[10]

A significant advantage of some of these novel isoquinolines is their ability to clear intracellular MRSA from macrophages, a feat that conventional antibiotics like vancomycin struggle to achieve.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the isoquinoline ring.

-

Importance of the Methoxy Group: The methoxy group at position 7 is often crucial for activity. In studies of P-glycoprotein (P-gp) modulators designed to reverse multidrug resistance, the presence of methoxy groups is considered important for activity.[3] For certain anticancer agents, the specific positioning of methoxy groups can dramatically alter cytotoxicity.[9]

-

Substitutions at Position 1: The methyl group at C-1 can be replaced with other functionalities to modulate activity. Modifications at this position are common in developing analogs with varied pharmacological profiles.

-

Substitutions at Other Positions: Adding different aryl-substituted amides or esters to the isoquinoline scaffold can fine-tune the compound's interaction profile with biological targets, such as efflux pumps like P-gp, MRP-1, and BCRP, allowing for the development of selective inhibitors or substrates.[18] For instance, substitutions at the 3-position of the isoquinoline ring can enhance anticancer activity, while modifications at the 4-position have been linked to antimalarial effects.[6]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust.

Protocol: Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide (General Method)

This protocol is adapted from the synthesis of related quinoline derivatives and illustrates a common synthetic transformation.[10]

-

Reactant Preparation: Dissolve 4-chloro-7-methoxyquinoline (1 equivalent) and a selected sulfonamide drug (1 equivalent) in dimethylformamide (DMF).

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure sulfonamide derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Step-by-step workflow for determining the cytotoxicity of analogs.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. Analogs derived from this core have demonstrated potent activities across several critical disease areas, including oncology, neurodegeneration, and infectious disease. The structure-activity relationship studies highlight the importance of specific substitutions in tuning the potency and selectivity of these compounds. Future research should focus on synthesizing novel libraries of these analogs, exploring further modifications to optimize their drug-like properties (ADME), and conducting extensive in vivo testing to validate their therapeutic potential. The mechanistic insights provided in this guide offer a solid foundation for the rational design of the next generation of isoquinoline-based drugs.

References

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. (2023). PubMed Central.

- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.

- Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus)

- Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. (n.d.). MDPI.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

- 7-methoxy-2-methylisoquinolin-1(2H)-one. (n.d.). Smolecule.

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed.

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH.

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.

- Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. (1995). PubMed.

- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 76143-84-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways to 7-Methoxy-1-methylisoquinoline: A Technical Guide for Chemical Researchers

Abstract: 7-Methoxy-1-methylisoquinoline is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While its direct isolation from natural sources is not prominently documented, its structural similarity to a vast class of naturally occurring isoquinoline alkaloids positions it as a valuable target for synthesis. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the widely employed Bischler-Napieralski reaction. The methodologies, mechanistic underpinnings, and practical experimental protocols are detailed to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a ubiquitous structural motif found in a plethora of biologically active natural products, particularly within the alkaloid family. These compounds, many of which are derived from plants of the Annonaceae and Papaveraceae families, exhibit a wide range of pharmacological activities. While extensive research has led to the isolation of numerous substituted isoquinolines, the natural occurrence of this compound has not been definitively established in the scientific literature. However, its synthesis provides a valuable platform for the development of novel therapeutic agents, leveraging the proven bioactivity of the isoquinoline scaffold. This guide will focus on the chemical synthesis of this important molecule, providing researchers with the necessary protocols to access it for further investigation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound points to several viable synthetic strategies. The most logical disconnection is at the C1-N and C4a-C8a bonds, which is characteristic of the Bischler-Napieralski reaction. This approach involves the cyclization of an N-acyl-β-arylethylamine precursor.

Figure 1: Retrosynthetic analysis of this compound via the Bischler-Napieralski reaction.

This analysis reveals that the key intermediate is N-(3-methoxyphenethyl)acetamide, which can be readily prepared from commercially available 3-methoxyphenethylamine and an acetylating agent.

The Bischler-Napieralski Route: A Step-by-Step Synthesis Protocol

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[1][2] This two-step process is the most common approach for preparing this compound.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

The first step involves the acylation of 3-methoxyphenethylamine. Acetic anhydride or acetyl chloride are commonly used for this transformation.

Experimental Protocol:

-

To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a base (e.g., triethylamine or pyridine, 1.2 equivalents) and cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary, though it is often of sufficient purity for the subsequent step.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyphenethylamine | Commercially Available |

| Reagent | Acetic Anhydride/Acetyl Chloride | Commercially Available |

| Base | Triethylamine/Pyridine | Commercially Available |

| Solvent | Dichloromethane/Toluene | Commercially Available |

| Typical Yield | >90% | General knowledge |

Table 1: Summary of reaction parameters for the synthesis of N-(3-methoxyphenethyl)acetamide.

Step 2: Cyclization to 3,4-Dihydro-7-methoxy-1-methylisoquinoline

The crucial cyclization step is achieved by treating the N-acyl precursor with a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]

Experimental Protocol:

-

Dissolve N-(3-methoxyphenethyl)acetamide (1 equivalent) in a dry, high-boiling point solvent like toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-7-methoxy-1-methylisoquinoline.

Step 3: Aromatization to this compound

The final step is the dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This is typically achieved by oxidation.

Experimental Protocol:

-

Dissolve the crude 3,4-dihydro-7-methoxy-1-methylisoquinoline in a suitable solvent (e.g., toluene, xylene, or ethanol).

-

Add a dehydrogenating agent such as palladium on carbon (Pd/C, 5-10 mol%) and heat the mixture to reflux. The reaction can also be carried out with other oxidizing agents like manganese dioxide (MnO₂) or sulfur.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value | Reference |

| Cyclization Reagent | Phosphorus Oxychloride (POCl₃) | [1] |

| Dehydrogenation Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Solvent | Toluene, Acetonitrile | [1] |

| Typical Overall Yield | 27% (over 2 steps from an intermediate) | [4] |

Table 2: Summary of reaction parameters for the conversion of N-(3-methoxyphenethyl)acetamide to this compound.

Sources

Spectroscopic Characterization of 7-Methoxy-1-methylisoquinoline: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-1-methylisoquinoline (CAS No. 76143-84-5), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The structural elucidation of this compound is fundamental for quality control, reaction monitoring, and the development of novel derivatives. Herein, we present a comprehensive examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, grounded in established principles and experimental data.

Molecular Structure and Isotopic Profile

Before delving into the spectral data, it is crucial to understand the fundamental properties of the molecule.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Exact Mass | 173.0841 g/mol | [3] |

| InChIKey | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [1] |

The initial analysis begins with Mass Spectrometry, a destructive technique that provides the molecular weight and critical information about the molecule's fragmentation pathways, offering a blueprint of its structural components.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is the standard method for analyzing volatile, thermally stable small molecules like this compound. The resulting spectrum reveals the molecular ion and a series of fragment ions that are diagnostic of the compound's structure.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: 1 µL of the solution is injected into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms) to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, possessing significant internal energy, undergoes fragmentation to produce a series of smaller, characteristic ions.

-

Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and their relative abundance is recorded.

Data Interpretation and Fragmentation Pathway

The mass spectrum is dominated by the molecular ion peak and fragments resulting from the cleavage of the methyl and methoxy groups.

Table 2: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment | Identity | Notes |

| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical | Base Peak. Highly stable cation resulting from loss of the 1-methyl group. |

| 144 | [M - CHO]⁺ | Loss of formyl radical | A common fragmentation for methoxy-aromatics. |

| 130 | [M - CH₃ - CO]⁺ | Loss of methyl then CO | Subsequent fragmentation of the m/z 158 ion. |

| 115 | [C₈H₇N]⁺• | Isoquinoline fragment | Loss of methoxy and methyl radicals. |

The primary fragmentation event is the loss of the methyl radical from the 1-position, leading to a highly stabilized aromatic cation at m/z 158, which is typically the base peak. This is a more favorable loss than the cleavage of the methyl group from the methoxy ether, as it results in a more delocalized charge.

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Data Acquisition: The sample is pressed firmly with a clamp to ensure good contact. The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample at each reflection point. The instrument records the absorbance of IR radiation at different wavenumbers (cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Data Interpretation

The IR spectrum of this compound displays a combination of absorptions corresponding to its aromatic, heterocyclic, and substituent functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H from -CH₃, -OCH₃) |

| 1620 - 1580 | C=N Stretch | Isoquinoline ring imine |

| 1570 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1260 - 1230 | C-O Stretch (asymmetric) | Aryl ether (-OCH₃) |

| 1050 - 1020 | C-O Stretch (symmetric) | Aryl ether (-OCH₃) |

| 880 - 800 | C-H Bend (out-of-plane) | Substituted aromatic ring |

The presence of sharp peaks between 2850 and 3100 cm⁻¹ confirms both aliphatic and aromatic C-H bonds. The strong asymmetric C-O stretching band around 1250 cm⁻¹ is a highly diagnostic feature for the aryl methoxy group.[4][5] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used to acquire the one-dimensional ¹H and ¹³C{¹H} spectra.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or TMS.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on known substituent effects in isoquinoline systems, the following assignments are predicted.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.41 | d | J = 5.7 | 1H | H-3 |

| ~7.50 | d | J = 5.7 | 1H | H-4 |

| ~7.85 | d | J = 8.8 | 1H | H-5 |

| ~7.30 | dd | J = 8.8, 2.5 | 1H | H-6 |

| ~7.10 | d | J = 2.5 | 1H | H-8 |

| ~3.95 | s | - | 3H | 7-OCH₃ |

| ~2.80 | s | - | 3H | 1-CH₃ |

-

Singlets: The methyl and methoxy groups each appear as sharp singlets, as they have no adjacent protons to couple with.

-